3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea

Description

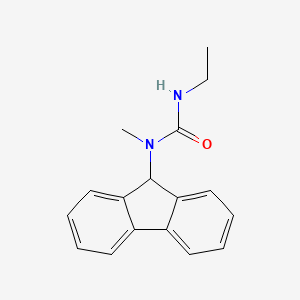

3-Ethyl-1-(9H-fluoren-9-yl)-1-methylurea is a substituted urea derivative featuring a fluorene moiety, a bicyclic aromatic hydrocarbon known for its planar structure and electronic properties. The compound’s structure includes:

- Urea core: A carbonyl group flanked by two nitrogen atoms.

- Substituents:

- One nitrogen bears a methyl group and a 9H-fluoren-9-yl group (a fused bicyclic system with two benzene rings).

- The other nitrogen is substituted with an ethyl group.

Fluorene derivatives are widely studied for their optical and electronic properties, particularly in materials science and medicinal chemistry .

Properties

IUPAC Name |

3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-18-17(20)19(2)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYMGPODIWYJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(C)C1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-ethyl-1-(9H-fluoren-9-yl)-1-methylurea and structurally related fluorene derivatives:

Key Observations:

Substituent Effects on Reactivity and Solubility :

- The chloroethyl group in 1-(2-chloroethyl)-3-(9H-fluoren-9-yl)urea increases its electrophilicity, making it a candidate for alkylation reactions or prodrug design . In contrast, the ethyl and methyl groups in the target compound likely reduce reactivity but enhance metabolic stability.

- Electron-withdrawing groups (e.g., chloro-fluoro-benzoyl in ) increase polarity, improving aqueous solubility but reducing membrane permeability. The target compound’s alkyl substituents may favor lipophilicity, as seen in similar carbamates .

Structural Flexibility and Applications: Carbamate derivatives like (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride exhibit versatility in drug delivery due to their hydrolyzable carbamate linkages . The urea core in the target compound, however, offers stronger hydrogen-bonding capacity, which could enhance binding affinity in biological targets.

Optical Properties: Fluorene-containing ketones (e.g., 3-(9H-fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one) are noted for high luminescent efficiencies . While the target urea derivative lacks a conjugated ketone, its fluorene moiety may still contribute to UV absorption or fluorescence, depending on substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.